5-(3,4-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one
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Overview
Description
5-(3,4-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxybenzaldehyde, 2-(dimethylamino)ethylamine, and 3-methoxybenzoyl chloride. The synthesis could involve:
- Formation of the pyrrole ring through a Paal-Knorr synthesis.
- Introduction of the hydroxy group via selective oxidation.
- Coupling reactions to attach the dimethylaminoethyl and methoxybenzoyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
- Oxidation of the hydroxy group would yield a ketone derivative.
- Reduction of the carbonyl groups would yield alcohol derivatives.
- Substitution reactions would yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,4-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins involved in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one
- 5-(3,4-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-ethoxybenzoyl)-1H-pyrrol-2(5H)-one
Uniqueness
The unique combination of functional groups in 5-(3,4-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one may confer specific biological activity or reactivity that distinguishes it from similar compounds. The presence of both methoxy and dimethylamino groups could influence its solubility, binding affinity, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C24H28N2O6 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
(4Z)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O6/c1-25(2)11-12-26-21(15-9-10-18(31-4)19(14-15)32-5)20(23(28)24(26)29)22(27)16-7-6-8-17(13-16)30-3/h6-10,13-14,21,27H,11-12H2,1-5H3/b22-20- |
InChI Key |
PXFRFYUUWBGMLL-XDOYNYLZSA-N |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(\C2=CC(=CC=C2)OC)/O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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